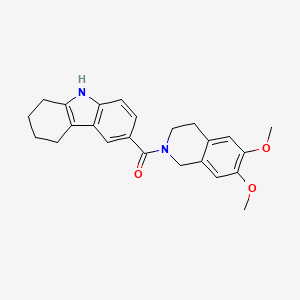![molecular formula C20H22FN3O2 B10995458 6-fluoro-3-{1-[4-(1H-pyrrol-1-yl)butanoyl]-4-piperidinyl}-1,2-benzisoxazole](/img/structure/B10995458.png)
6-fluoro-3-{1-[4-(1H-pyrrol-1-yl)butanoyl]-4-piperidinyl}-1,2-benzisoxazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[4-(6-Fluoro-1,2-benzisoxazol-3-yl)piperidino]-4-(1H-pyrrol-1-yl)-1-butanone is a complex organic compound that features a fluorinated benzisoxazole moiety, a piperidine ring, and a pyrrole group. This compound is of significant interest in the fields of medicinal chemistry and pharmacology due to its potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-(6-Fluoro-1,2-benzisoxazol-3-yl)piperidino]-4-(1H-pyrrol-1-yl)-1-butanone typically involves multiple steps:
Formation of the Benzisoxazole Ring: The initial step involves the synthesis of the 6-fluoro-1,2-benzisoxazole ring. This can be achieved through the cyclization of a suitable precursor, such as 2-fluoroaniline, with an appropriate reagent like hydroxylamine-O-sulfonic acid.
Piperidine Ring Introduction: The next step involves the introduction of the piperidine ring. This can be done by reacting the benzisoxazole intermediate with a piperidine derivative under suitable conditions.
Pyrrole Group Addition: The final step involves the addition of the pyrrole group. This can be achieved through a coupling reaction with a pyrrole derivative, such as 1H-pyrrole-1-butanone, under appropriate conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This often includes the use of advanced techniques such as continuous flow chemistry, automated synthesis, and high-throughput screening to streamline the process.
Chemical Reactions Analysis
Types of Reactions
1-[4-(6-Fluoro-1,2-benzisoxazol-3-yl)piperidino]-4-(1H-pyrrol-1-yl)-1-butanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo substitution reactions, particularly at the fluorine atom, using nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
1-[4-(6-Fluoro-1,2-benzisoxazol-3-yl)piperidino]-4-(1H-pyrrol-1-yl)-1-butanone has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Pharmacology: It is used in pharmacological studies to understand its mechanism of action and potential as a drug candidate.
Biochemistry: The compound is used in biochemical assays to study its interactions with various enzymes and receptors.
Industrial Applications: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[4-(6-Fluoro-1,2-benzisoxazol-3-yl)piperidino]-4-(1H-pyrrol-1-yl)-1-butanone involves its interaction with specific molecular targets, such as neurotransmitter receptors and enzymes. The compound may act as an agonist or antagonist at these receptors, modulating their activity and influencing various physiological processes.
Comparison with Similar Compounds
Similar Compounds
Paliperidone: A similar compound with a benzisoxazole moiety and piperidine ring, used as an antipsychotic agent.
Risperidone: Another related compound with similar structural features, also used in the treatment of psychiatric disorders.
Uniqueness
1-[4-(6-Fluoro-1,2-benzisoxazol-3-yl)piperidino]-4-(1H-pyrrol-1-yl)-1-butanone is unique due to the presence of the pyrrole group, which may confer distinct pharmacological properties compared to other similar compounds. This structural difference can influence its binding affinity, selectivity, and overall therapeutic potential.
Properties
Molecular Formula |
C20H22FN3O2 |
|---|---|
Molecular Weight |
355.4 g/mol |
IUPAC Name |
1-[4-(6-fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl]-4-pyrrol-1-ylbutan-1-one |
InChI |
InChI=1S/C20H22FN3O2/c21-16-5-6-17-18(14-16)26-22-20(17)15-7-12-24(13-8-15)19(25)4-3-11-23-9-1-2-10-23/h1-2,5-6,9-10,14-15H,3-4,7-8,11-13H2 |
InChI Key |
SYWRGWBOWMNVTD-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1C2=NOC3=C2C=CC(=C3)F)C(=O)CCCN4C=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(4-chlorophenyl)-N-{2-[2-(dimethylamino)ethoxy]phenyl}-3-(1H-pyrrol-1-yl)propanamide](/img/structure/B10995387.png)
![(2E)-2-[(1-methyl-1H-pyrrol-2-yl)methylidene]-6-(2-oxopropoxy)-1-benzofuran-3(2H)-one](/img/structure/B10995396.png)
![3-(4-hydroxyquinazolin-2-yl)-N-{3-[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]propyl}propanamide](/img/structure/B10995408.png)

![N-(1,3-thiazol-2-yl)-3-([1,2,4]triazolo[4,3-b]pyridazin-6-yloxy)benzamide](/img/structure/B10995421.png)
![methyl 2-{[(4E)-6-(4,6-dimethoxy-7-methyl-3-oxo-1,3-dihydro-2-benzofuran-5-yl)-4-methylhex-4-enoyl]amino}-5-(2-methylpropyl)-1,3-thiazole-4-carboxylate](/img/structure/B10995425.png)
![3-(6-methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-N-[(1-methyl-1H-pyrrol-2-yl)methyl]propanamide](/img/structure/B10995426.png)

![3-(2-hydroxy-5-oxo-4,5-dihydro-3H-1,4-benzodiazepin-3-yl)-N-[3-(1H-indol-1-yl)propyl]propanamide](/img/structure/B10995431.png)
![N-{2-[(2-fluorophenyl)amino]-2-oxoethyl}-4-phenylpiperazine-1-carboxamide](/img/structure/B10995434.png)
![N-(2-{[3-(methylsulfanyl)phenyl]amino}-2-oxoethyl)-4-phenylpiperazine-1-carboxamide](/img/structure/B10995437.png)
![N-[2-(5-fluoro-1H-indol-3-yl)ethyl]-2-[6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl]acetamide](/img/structure/B10995438.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-4-oxo-4-(1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)butanamide](/img/structure/B10995443.png)
![3-{[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]amino}-N-(3-methoxyphenyl)benzamide](/img/structure/B10995449.png)
